Ciprofibrate impurity A

Description

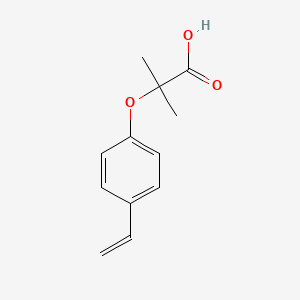

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethenylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJBUUJYXSWCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of Ciprofibrate impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ciprofibrate Impurity A, a known related substance of the lipid-lowering agent Ciprofibrate. This document collates available information on its chemical structure, properties, and analytical methodologies, serving as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.

Chemical Identity and Structure

This compound is chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.[1][2][3][4][5] Its formation is often associated with the synthesis or degradation of the active pharmaceutical ingredient (API), Ciprofibrate.[1][6][7][8] Understanding the chemical nature of this impurity is crucial for the development of robust analytical methods to control its presence in the final drug product.

The chemical structure of this compound is presented below:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and quantification in analytical procedures.

| Property | Value | References |

| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [1][2][3][4][5] |

| CAS Number | 1474058-89-3 | [3][4][5][9] |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4][5][9] |

| Molecular Weight | 206.24 g/mol | [3][5][9] |

| Canonical SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | [3] |

| Appearance | Off-white solid | [9] |

| Solubility | Soluble in Methanol | [9] |

Synthesis and Formation

A specific, publicly available, detailed synthesis protocol for this compound has not been identified in the reviewed literature. However, its structure suggests potential formation pathways related to the synthesis of Ciprofibrate or as a degradation product. Forced degradation studies on Ciprofibrate have shown that the parent drug is unstable under acidic and basic hydrolysis, as well as oxidative conditions, leading to the formation of various degradation products.[1][6][7][8] It is plausible that this compound could be one of these degradation products, although its direct isolation and characterization from such studies have not been explicitly detailed in the available literature.

The synthesis of Ciprofibrate itself involves several steps, and Impurity A could potentially arise as a byproduct if starting materials or intermediates containing a vinyl group are used or formed. A patent for the synthesis of Ciprofibrate describes a multi-step process starting from styrene, which undergoes cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.[10] Variations or incomplete reactions in these steps could theoretically lead to the formation of impurities like Impurity A.

Experimental Protocols: Analytical Characterization

The identification and quantification of this compound are critical for ensuring the quality and safety of Ciprofibrate drug products. Pharmacopoeial methods and published research provide a framework for its analysis, primarily through High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) outline an HPLC method for the analysis of Ciprofibrate and its related substances, including Impurity A.[11][12]

Chromatographic Conditions:

| Parameter | Description |

| Stationary Phase | Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm |

| Column Dimensions | 0.15 m x 4.6 mm |

| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 2.2 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| Flow Rate | 1.5 mL/min |

| Detection | UV Spectrophotometer at 230 nm |

| Injection Volume | 10 µL |

| Relative Retention Time | Impurity A = about 0.7 (relative to Ciprofibrate) |

System Suitability:

-

Resolution: Baseline separation between the peaks due to impurity C and ciprofibrate.[12]

Quantification:

-

A correction factor of 2.3 is applied to the peak area of impurity A for content calculation.[12]

Characterization Data from Reference Standards

Commercial suppliers of this compound reference standards typically provide a Certificate of Analysis (CoA) with comprehensive characterization data. This data package often includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Thermogravimetric Analysis (TGA): To determine thermal stability.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available information in the scientific literature regarding the specific interaction of this compound with any biological signaling pathways. The toxicological and pharmacological profiles of this specific impurity have not been characterized. The primary focus of regulatory bodies is to control the levels of such impurities in the final drug product to ensure patient safety, based on general principles of impurity qualification.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship in the analysis of Ciprofibrate impurities and a general workflow for impurity identification and characterization.

Caption: Logical relationship in Ciprofibrate analysis.

Caption: General workflow for impurity identification.

Conclusion

References

- 1. scielo.br [scielo.br]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. iajps.com [iajps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. pharmacopoeia.com [pharmacopoeia.com]

- 11. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to a Proposed Synthesis Pathway for Ciprofibrate Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a fibric acid derivative, is a well-established lipid-lowering agent. As with any pharmaceutical compound, the identification and synthesis of its impurities are crucial for quality control and safety assessment. This technical guide outlines a proposed synthetic pathway for Ciprofibrate Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. Due to the absence of a specific, published synthesis route for this impurity, this document provides a detailed, plausible, multi-step pathway based on established and reliable organic chemistry transformations. This guide includes hypothetical experimental protocols, a comprehensive data summary, and a visual representation of the synthetic logic to aid researchers in the potential laboratory synthesis of this important reference standard.

Introduction

This compound is a known process-related impurity of the active pharmaceutical ingredient Ciprofibrate. Its chemical structure, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, features a vinyl group in the para position of the phenoxy ring, distinguishing it from the dichlorocyclopropyl moiety of the parent drug. The availability of pure this compound is essential for the development of analytical methods for impurity profiling, for use as a reference standard in quality control testing of Ciprofibrate drug substance and product, and for toxicological evaluation.

This document presents a scientifically sound, albeit hypothetical, three-step synthesis of this compound, commencing from the readily available starting material, 4-ethylphenol (B45693). The proposed pathway involves:

-

Dehydrogenation of 4-ethylphenol to form the key intermediate, 4-vinylphenol (B1222589).

-

Williamson Ether Synthesis to couple 4-vinylphenol with a derivative of 2-bromo-2-methylpropanoic acid, forming the ether linkage.

-

Hydrolysis of the resulting ester to yield the final product, this compound.

Each step is detailed with a representative experimental protocol, drawing from analogous, well-documented chemical reactions.

Proposed Synthesis Pathway

The proposed synthetic route to this compound is depicted in the following scheme:

Caption: Proposed synthesis of this compound.

Data Presentation

The following table summarizes the key transformations, reactants, and products in the proposed synthesis of this compound. Please note that as this is a proposed pathway, quantitative data such as yields and purity are not available and would need to be determined experimentally.

| Step | Reaction Type | Starting Material | Key Reagents | Product | Molecular Formula (Product) | Molecular Weight (Product) |

| 1 | Dehydrogenation | 4-Ethylphenol | Iron (III) oxide catalyst, High temperature | 4-Vinylphenol | C₈H₈O | 120.15 g/mol |

| 2 | Williamson Ether Synthesis | 4-Vinylphenol | Ethyl 2-bromo-2-methylpropanoate, K₂CO₃ | Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate | C₁₄H₁₈O₃ | 234.29 g/mol |

| 3 | Ester Hydrolysis | Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate | Sodium hydroxide (B78521), Ethanol (B145695)/Water, HCl | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | C₁₂H₁₄O₃ | 206.24 g/mol |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous reactions and should be adapted and optimized based on experimental findings.

Step 1: Synthesis of 4-Vinylphenol (Dehydrogenation of 4-Ethylphenol)

Principle: This step involves the catalytic dehydrogenation of 4-ethylphenol at high temperature to introduce the vinyl group. This is a common industrial method for the synthesis of vinylphenols.[1]

Procedure:

-

A fixed-bed reactor is packed with an iron (III) oxide catalyst.

-

The reactor is heated to a temperature in the range of 500-600 °C.

-

A feed stream of 4-ethylphenol, vaporized and diluted with an inert gas such as nitrogen or steam, is passed through the heated catalyst bed.

-

The reaction progress is monitored by analyzing the composition of the effluent gas stream using gas chromatography (GC).

-

The product stream is cooled to condense the organic components.

-

The resulting liquid is a mixture of 4-vinylphenol, unreacted 4-ethylphenol, and potential side products.

-

Purification of 4-vinylphenol is achieved by fractional distillation under reduced pressure to prevent polymerization. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added to the distillation flask.

Step 2: Synthesis of Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (Williamson Ether Synthesis)

Principle: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 4-vinylphenol acts as a nucleophile, displacing the bromide from ethyl 2-bromo-2-methylpropanoate to form the ether linkage.[2][3][4]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-vinylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude ester can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Step 3: Synthesis of 2-(4-Ethenylphenoxy)-2-methylpropanoic acid (Ester Hydrolysis)

Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

Procedure:

-

Dissolve the purified ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane (B109758) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of cold 2M hydrochloric acid. A white precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 2-(4-ethenylphenoxy)-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or heptane (B126788) and ethyl acetate.

-

Dry the purified product under vacuum to yield the final this compound.

Mandatory Visualization

The logical workflow for the proposed synthesis is illustrated below.

Caption: Experimental workflow for the proposed synthesis.

Conclusion

This technical guide provides a comprehensive, though hypothetical, pathway for the synthesis of this compound. The proposed route is based on fundamental and widely used organic reactions, offering a solid starting point for any research group aiming to synthesize this impurity for analytical and regulatory purposes. The successful execution of this synthesis will require careful optimization of reaction conditions and purification procedures at each step. The information presented herein is intended to facilitate the development of a robust and scalable synthesis for this critical pharmaceutical reference standard.

References

Formation of 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(4-ethenylphenoxy)-2-methylpropanoic acid. The synthesis is based on well-established chemical principles, primarily the Williamson ether synthesis, a cornerstone in the preparation of phenoxy-alkanoic acid derivatives, a class of compounds with significant interest in medicinal chemistry.

Synthetic Strategy Overview

The formation of 2-(4-ethenylphenoxy)-2-methylpropanoic acid can be efficiently achieved through a two-step process. The primary reaction is a Williamson ether synthesis to construct the core ether linkage, followed by a hydrolysis step to yield the final carboxylic acid.

The proposed synthetic pathway commences with the readily accessible starting material, 4-vinylphenol (B1222589) (also known as 4-ethenylphenol). This is followed by its reaction with an appropriate alkyl halide, such as ethyl 2-bromo-2-methylpropanoate (B8525525), to form the corresponding ester. Subsequent saponification of this ester intermediate yields the desired 2-(4-ethenylphenoxy)-2-methylpropanoic acid.

A critical consideration in this synthesis is the propensity of the vinyl group in 4-vinylphenol to undergo polymerization, especially under thermal or acidic conditions. Therefore, reaction conditions must be carefully controlled to minimize this side reaction.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate

This procedure details the formation of the ether linkage between 4-vinylphenol and ethyl 2-bromo-2-methylpropanoate.

Materials:

-

4-Vinylphenol

-

Ethyl 2-bromo-2-methylpropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

To a stirred solution of 4-vinylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate

This protocol describes the saponification of the ester to the final carboxylic acid product.

Materials:

-

Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

Protocol:

-

Dissolve the ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-ethenylphenoxy)-2-methylpropanoic acid.

-

The product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the expected molecular weights of the key compounds in the synthesis and provides target yields based on similar reactions reported in the literature.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield |

| 4-Vinylphenol | C₈H₈O | 120.15 | - |

| Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate | C₁₄H₁₈O₃ | 234.29 | 85-95% |

| 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | C₁₂H₁₄O₃ | 206.24 | 90-98% |

Visualizations

Synthetic Pathway

Caption: Synthetic route to 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis and purification.

Concluding Remarks

The described synthetic route offers a reliable and scalable method for the formation of 2-(4-ethenylphenoxy)-2-methylpropanoic acid. The protocols are based on robust and well-understood chemical transformations. Researchers should pay close attention to the potential for polymerization of the vinyl group and may consider the use of polymerization inhibitors in small quantities if necessary. The final product is a valuable building block for further chemical modifications and for screening in drug discovery programs.

An In-depth Technical Guide to Ciprofibrate Impurity A (CAS Number 1474058-89-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ciprofibrate (B1669075) Impurity A, a specified impurity in the European Pharmacopoeia for the lipid-lowering agent Ciprofibrate. This document collates available technical data, including its chemical properties, plausible synthetic pathways, analytical methodologies for its control, and an exploration of its potential biological activity and toxicological profile based on the current scientific understanding.

Chemical Identity and Physicochemical Properties

Ciprofibrate Impurity A is chemically identified as 2-(4-ethenylphenoxy)-2-methylpropanoic acid.[1][2][3] It is a process-related impurity and potential degradation product of Ciprofibrate.[4][5] The structural distinction from the active pharmaceutical ingredient (API) is the presence of a vinyl group (-CH=CH₂) on the phenyl ring, in contrast to the dichlorocyclopropyl group in Ciprofibrate. This structural difference can influence its physicochemical properties and biological activity.

Table 1: Physicochemical Data for this compound

| Parameter | Value | Reference(s) |

| CAS Number | 1474058-89-3 | [6][7][8][9] |

| IUPAC Name | 2-(4-ethenylphenoxy)-2-methylpropanoic acid | [3][7] |

| Synonyms | 2-(4-vinylphenoxy)-2-methylpropanoic acid | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [6][7][8] |

| Molecular Weight | 206.24 g/mol | [6][7][8] |

| SMILES | CC(C)(OC1=CC=C(C=C)C=C1)C(O)=O | [7] |

| Appearance | Off-white solid | [10] |

| Solubility | Soluble in methanol (B129727) | [10] |

| Storage | 2-8°C | [10] |

Potential Formation and Synthesis

The formation of this compound can occur during the synthesis of Ciprofibrate or as a degradation product.[4][5] One plausible mechanism for its formation as a degradation product involves the decomposition of the dichlorocyclopropyl ring of Ciprofibrate under certain stress conditions, such as acidic hydrolysis.[4]

Proposed Synthetic Workflow:

The following diagram outlines a potential synthetic pathway for this compound. This is a theoretical workflow based on analogous chemical reactions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate

-

To a solution of 4-vinylphenol in a suitable solvent such as acetone, add a base like potassium carbonate.

-

Stir the mixture at room temperature for a designated period to form the phenoxide.

-

Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Analytical Characterization and Control

The European Pharmacopoeia specifies a limit for this compound in the Ciprofibrate drug substance.[11] The control of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Table 2: Analytical Methods for the Determination of this compound

| Method | Description | Reference(s) |

| HPLC-UV | A reversed-phase HPLC method is commonly used for the separation and quantification of Ciprofibrate and its impurities. The European Pharmacopoeia outlines a gradient method with a C8 column and UV detection at 232 nm. | [11][12][13] |

| ¹H-NMR | Proton NMR provides structural confirmation of the impurity. | [14] |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the impurity. | [14] |

| IR Spectroscopy | Infrared spectroscopy can be used to identify the functional groups present in the molecule. | [14] |

Detailed HPLC Method (as per European Pharmacopoeia):

A detailed experimental protocol for the HPLC analysis is crucial for accurate quantification.

Caption: High-level workflow for the HPLC analysis of this compound.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a mixture of methanol and water (e.g., 90:10 v/v) and adjust the pH to 3.7 with a suitable acid.[13]

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Ciprofibrate drug substance or product in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Biological Activity and Signaling Pathway

Ciprofibrate is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[15][16][17] Given the structural similarity, it is highly probable that this compound also exhibits PPARα agonist activity. However, specific quantitative data on its potency (e.g., EC₅₀) are not currently available in the public literature.

PPARα Signaling Pathway:

The activation of PPARα by a ligand like Ciprofibrate (and likely its impurity A) initiates a cascade of molecular events leading to the regulation of target gene expression.

Caption: Simplified PPARα signaling pathway activated by a ligand.

The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, which collectively contribute to the lipid-lowering effects of fibrates.[15]

Toxicological Profile

The toxicological profile of this compound has not been specifically detailed in publicly available literature. However, as a pharmaceutical impurity, its potential for toxicity, particularly genotoxicity, is a critical consideration for regulatory bodies.[18]

Table 3: Toxicological Considerations for this compound

| Aspect | Information | Reference(s) |

| Genotoxicity | No specific genotoxicity data (e.g., Ames test, micronucleus assay) is available for this compound. However, studies on other fibrates have shown mixed results regarding their genotoxic potential. | [18][19][20] |

| General Toxicity | The toxicity of the impurity is expected to be related to the pharmacological activity of the parent drug (PPARα agonism). | [15] |

| Regulatory Limits | The European Pharmacopoeia sets limits for this impurity in the Ciprofibrate drug substance, implying a toxicological assessment has been performed by regulatory authorities. | [11] |

Experimental Protocols for Toxicological Assessment:

Standard in vitro and in vivo assays are employed to evaluate the genotoxic potential of pharmaceutical impurities.

In Vitro Genotoxicity Assays:

-

Bacterial Reverse Mutation Assay (Ames Test): This test assesses the potential of a substance to induce gene mutations in bacteria.[20]

-

In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells by observing the formation of micronuclei.[20]

-

Chromosomal Aberration Assay: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[20]

Conclusion

This compound is a critical quality attribute of the Ciprofibrate drug substance that requires careful control and monitoring. While much is known about its chemical structure and the analytical methods for its quantification, there is a notable lack of publicly available data on its specific pharmacological potency and toxicological profile. The information provided in this guide, based on the current scientific literature and regulatory standards, serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ciprofibrate. Further research into the biological activity and safety of this impurity would be beneficial for a more comprehensive understanding of its impact.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. veeprho.com [veeprho.com]

- 8. ispstandards.com [ispstandards.com]

- 9. chemwhat.com [chemwhat.com]

- 10. allmpus.com [allmpus.com]

- 11. scite.ai [scite.ai]

- 12. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [The fenofibrate effect on genotoxicity in brain and liver and on the expression of genes regulating fatty acids metabolism of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical Genetic Toxicology - ITR Laboratories Canada Inc. [itrlab.com]

physical and chemical properties of Ciprofibrate impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of Ciprofibrate impurity A. The information is intended to support research, drug development, and quality control activities related to the manufacturing of the parent drug, Ciprofibrate.

Introduction

This compound, chemically known as 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, is a recognized impurity associated with the synthesis of Ciprofibrate.[1][2] Ciprofibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, prescribed for the treatment of hyperlipidemia.[3][4][5] As with any pharmaceutical product, the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug substance. This compound is utilized as a reference standard in analytical procedures to ensure that the levels of this impurity in the final drug product are within the acceptable limits set by regulatory authorities.[6]

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for this compound is provided in the table below. It is important to note that while some properties are well-documented, specific experimental data such as melting and boiling points are not consistently available in public literature and are often listed as not available by commercial suppliers.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid | [2] |

| Synonyms | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, Ciprofibrate EP Impurity A | [2][8] |

| CAS Number | 1474058-89-3 | [2][7][9] |

| Molecular Formula | C₁₂H₁₄O₃ | [2][7][9] |

| Molecular Weight | 206.24 g/mol | [7][9] |

| Appearance | Off-white solid | [7] |

| Solubility | Soluble in Methanol (MEOH) | [7] |

| Melting Point | Not Available (N.A.) | [7] |

| Boiling Point | Not Available | |

| Storage | 2-8°C, Sealed in dry conditions | [7][10] |

Spectral and Analytical Data

Detailed spectral data for this compound is typically provided with the purchase of a certified reference standard in the form of a Certificate of Analysis (CoA). This CoA generally includes data from the following analytical techniques:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

-

Thermogravimetric Analysis (TGA)

While the specific spectra are proprietary, the expected structural features can be inferred. The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons, the aromatic protons on the phenoxy ring, the methyl protons, and the acidic proton of the carboxylic acid. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, general synthetic routes for vinyl-substituted phenoxy carboxylic acids can be found in the chemical literature. These methods often involve the vinylation of a phenolic precursor or the modification of a pre-existing vinyl-containing aromatic compound.

One plausible, though not explicitly documented for this specific compound, synthetic approach could involve:

-

Protection of the carboxylic acid group of a suitable starting material, such as 2-(4-hydroxyphenoxy)-2-methylpropanoic acid.

-

Vinylation of the phenolic hydroxyl group , for example, through a reaction with a vinylating agent.

-

Deprotection of the carboxylic acid group to yield the final product.

The purification of the final compound would likely be achieved through techniques such as column chromatography and recrystallization.

The analytical method for the identification and quantification of this compound in the Ciprofibrate drug substance typically involves a validated HPLC method with UV detection.

Biological Activity and Toxicology

There is currently no specific information available in the public domain regarding the biological activity or toxicological profile of this compound. Its primary relevance is as a process-related impurity of Ciprofibrate. The parent drug, Ciprofibrate, is a known PPARα agonist, which leads to alterations in lipid metabolism.[3][4][5] The toxicological significance of any pharmaceutical impurity is a critical aspect of drug safety assessment, and levels are strictly controlled according to regulatory guidelines.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like this compound.

References

- 1. This compound | 1474058-89-3 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 6. ispstandards.com [ispstandards.com]

- 7. allmpus.com [allmpus.com]

- 8. chemwhat.com [chemwhat.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemscene.com [chemscene.com]

Ciprofibrate Impurity A: A Technical Guide to Reference Standard Availability and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the availability of the Ciprofibrate impurity A reference standard, detailed analytical methodologies for its quantification, and a procedural overview for impurity analysis. Ciprofibrate, a fibric acid derivative, is a lipid-regulating drug. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia.[1][2][3]

Availability of this compound Reference Standard

A high-purity reference standard for this compound is commercially available from various specialized suppliers. These standards are essential for the accurate identification and quantification of this impurity in Ciprofibrate drug substances and products. The reference material is typically supplied with a comprehensive Certificate of Analysis (CoA), which includes critical data for its proper use in a regulated environment.

Table 1: Characteristics of Commercially Available this compound Reference Standard

| Parameter | Typical Specification |

| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid |

| CAS Number | 1474058-89-3 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Supplied Documentation | Certificate of Analysis (CoA) with 1H-NMR, Mass Spectrometry, and HPLC Purity Data |

Note: Specifications may vary slightly between suppliers. Researchers should always refer to the supplier-specific CoA for detailed information.

Analytical Control of Ciprofibrate Impurities

The European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP) provide a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Ciprofibrate and its related substances, including impurity A.[1][4] This method is suitable for the separation and quantification of specified impurities.

Experimental Protocol: HPLC Method for Related Substances (Based on Pharmacopoeial Monographs)

This protocol outlines a typical HPLC method for the determination of Ciprofibrate and its impurities.

1. Materials and Reagents:

-

Ciprofibrate API or sample to be tested

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Octylsilyl silica (B1680970) gel for chromatography (5 µm particle size), e.g., 150 mm x 4.6 mm |

| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 - 30 | |

| 30 - 40 | |

| 40 - 42 | |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions:

-

Test Solution: Dissolve an accurately weighed quantity of the Ciprofibrate sample in a mixture of equal volumes of acetonitrile and water to obtain a final concentration suitable for analysis (e.g., 2.5 mg/mL).[5]

-

Reference Solution (a): Prepare a solution of Ciprofibrate at a known concentration in the mobile phase.

-

Reference Solution (b) (Impurity A): Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a solution of known concentration.

-

System Suitability Solution: A solution containing Ciprofibrate and its specified impurities, often provided by pharmacopoeias, is used to verify the performance of the chromatographic system.[5]

4. Data Analysis and System Suitability: The relative retention time for impurity A is approximately 0.7 with respect to Ciprofibrate.[1][5] The system suitability is checked to ensure adequate resolution between the peaks of interest. Quantification of impurity A is typically performed using the external standard method, comparing the peak area of impurity A in the test solution to that of the reference solution. A correction factor may be applied for impurity A as specified in the monograph.[5]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the identification and quantification of impurities in a pharmaceutical substance like Ciprofibrate.

References

Ciprofibrate Degradation Pathways Leading to Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate (B1669075), a fibric acid derivative used as a lipid-lowering agent, is susceptible to degradation under certain stress conditions, leading to the formation of various impurities. Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of ciprofibrate drug products. This technical guide provides a comprehensive overview of the degradation of ciprofibrate, with a specific focus on the formation of Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. This document details the probable degradation mechanisms, presents quantitative data from forced degradation studies, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

Introduction

Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a well-established therapeutic agent for the treatment of hypertriglyceridemia.[1] Like many pharmaceutical compounds, ciprofibrate can degrade when exposed to environmental stressors such as acid, base, oxidation, heat, and light. Regulatory authorities require a thorough understanding of a drug's stability and its degradation products to ensure patient safety.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2] These studies have shown that ciprofibrate is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4]

One of the critical degradation products identified is Ciprofibrate Impurity A.[5][6] This guide will delve into the chemical pathways that are likely responsible for the conversion of ciprofibrate into this specific impurity.

Ciprofibrate Degradation Pathways

Forced degradation studies have demonstrated that ciprofibrate degrades significantly under basic, acidic, and oxidative conditions.[7] The formation of Impurity A, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is most likely to occur under basic hydrolysis conditions through a dehydrohalogenation and subsequent ring-opening of the dichlorocyclopropyl moiety.

Proposed Pathway for the Formation of Impurity A under Basic Hydrolysis

The conversion of the 2,2-dichlorocyclopropyl group of ciprofibrate to the ethenyl (vinyl) group of Impurity A is a complex process. A plausible mechanism involves a series of elimination and rearrangement reactions initiated by a strong base.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.iitk.ac.in [home.iitk.ac.in]

- 7. Draw an isomer of dichlorocyclopropane that gives an 1H NMR spect... | Study Prep in Pearson+ [pearson.com]

Spectroscopic and Analytical Profiling of Ciprofibrate Impurity A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of Ciprofibrate Impurity A. Ciprofibrate, a fibric acid derivative, is a well-established lipid-regulating agent. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound, identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a known related substance of Ciprofibrate.

This document summarizes the available chemical and physical properties of this compound and presents a general approach to its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available experimental spectra are limited, this guide provides the necessary foundational information for researchers to identify and quantify this impurity.

Chemical and Physical Data

A summary of the key chemical and physical data for this compound is presented in Table 1. This information is crucial for the correct identification and characterization of the impurity.

| Parameter | Value | Source(s) |

| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [1][2][3] |

| Synonym | Ciprofibrate EP Impurity A | [1][2][4] |

| CAS Number | 1474058-89-3 | [1][4][5] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][4][5] |

| Molecular Weight | 206.24 g/mol | [5][6] |

| Structure |  | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on its chemical structure, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can be predicted. Commercial suppliers of the this compound reference standard typically provide a Certificate of Analysis containing detailed experimental data, including ¹H-NMR, ¹³C-NMR, and MS spectra.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR would be employed for full characterization.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2', H-6') | 7.2 - 7.4 | Doublet | 2H |

| Aromatic (H-3', H-5') | 6.8 - 7.0 | Doublet | 2H |

| Vinyl (-CH=) | 6.6 - 6.8 | Doublet of Doublets | 1H |

| Vinyl (=CH₂) | 5.6 - 5.8 | Doublet | 1H |

| Vinyl (=CH₂) | 5.1 - 5.3 | Doublet | 1H |

| Methyl (-CH₃) | 1.5 - 1.7 | Singlet | 6H |

| Carboxylic Acid (-COOH) | 10 - 13 | Broad Singlet | 1H |

Note: Predicted chemical shifts are based on standard values for similar structural motifs and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode electrospray ionization (ESI) would be observed at an m/z of approximately 205.2. In positive ion mode, the [M+H]⁺ adduct would be expected at an m/z of approximately 207.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, further confirming the elemental composition.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and MS data for this compound are not publicly available, general methodologies would be followed.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol (General)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Analysis: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

Analytical Workflow

The identification and quantification of this compound in a sample of the Ciprofibrate API or drug product typically follows a structured analytical workflow. This workflow ensures the accurate and reliable characterization of the impurity.

This logical diagram illustrates the typical steps involved, from sample preparation to the final report, ensuring the thorough analysis and control of this compound in pharmaceutical products. The use of a qualified reference standard is essential for the unambiguous identification and accurate quantification of the impurity.

References

The Genesis of Impurities in Ciprofibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin, identification, and analytical methodologies for impurities in Ciprofibrate (B1669075). Ciprofibrate, a fibric acid derivative, is a widely used lipid-lowering agent. Ensuring the purity and safety of this drug is paramount, and a thorough understanding of potential impurities is crucial for drug development and quality control. This document delves into the synthesis-related impurities, degradation products, and metabolic derivatives of Ciprofibrate, offering detailed insights for researchers and pharmaceutical scientists.

Synthesis of Ciprofibrate and the Origin of Process-Related Impurities

The synthesis of Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, can be accomplished through various synthetic routes. Impurities can arise from starting materials, by-products of side reactions, or intermediates that are not fully consumed.

One common synthetic pathway involves the reaction of a phenolic precursor with a derivative of 2-bromoisobutyric acid. Another approach starts with styrene, which undergoes cyclization, acylation, oxidation, and subsequent alkylation and hydrolysis reactions[1][2]. The impurities generated are highly dependent on the specific route and reaction conditions employed.

A generalized synthetic pathway is illustrated below:

Specified European Pharmacopoeia (EP) Impurities

The European Pharmacopoeia lists several specified impurities for Ciprofibrate. Their structures and probable origins are detailed below.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Origin |

| Ciprofibrate EP Impurity A | 2-(4-Ethenylphenoxy)-2-methyl-propanoic acid | C₁₂H₁₄O₃ | 206.24 | Incomplete cyclopropanation of a styrene-containing intermediate or degradation. |

| Ciprofibrate EP Impurity B | 4-[(1RS)-2,2-Dichlorocyclopropyl]phenol | C₉H₈Cl₂O | 203.07 | Unreacted intermediate from the synthesis process. |

| Ciprofibrate EP Impurity C | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-propanol | C₁₃H₁₆Cl₂O₂ | 275.17 | Reduction of the carboxylic acid moiety of Ciprofibrate or an ester intermediate. |

| Ciprofibrate EP Impurity D | Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate | C₁₄H₁₆Cl₂O₃ | 303.18 | Incomplete hydrolysis of the methyl ester intermediate. |

| Ciprofibrate EP Impurity E | Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate | C₁₅H₁₈Cl₂O₃ | 317.21 | Incomplete hydrolysis of the ethyl ester intermediate, or esterification of Ciprofibrate if ethanol (B145695) is used as a solvent. |

Table 1: Specified European Pharmacopoeia (EP) Impurities of Ciprofibrate[3][4][5][6][7][8][9][10][11][12].

The formation of these impurities is intricately linked to the synthetic process. For instance, Impurity B is a key intermediate in many synthetic routes, and its presence in the final product indicates an incomplete reaction. Impurities D and E are ester precursors to the final Ciprofibrate molecule, and their presence is a result of incomplete hydrolysis. Impurity A could potentially arise from an incomplete cyclopropanation reaction of a vinyl-containing precursor. Impurity C is likely formed from the reduction of the carboxylic acid or an ester group during synthesis.

Degradation of Ciprofibrate and Formation of Degradants

Ciprofibrate is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic) and oxidation[13][14][15][16][17]. Forced degradation studies are essential to identify potential degradation products that could form during storage and to develop stability-indicating analytical methods.

Hydrolytic Degradation

Acidic and Basic Conditions: Ciprofibrate has been shown to be unstable under both acidic and basic hydrolysis[13][16]. Under basic conditions, the dichlorocyclopropyl ring can undergo rearrangement and elimination reactions. One study identified the major degradation product in aqueous sodium hydroxide (B78521) as 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid[18]. Another product, 2-(4-ethynylphenoxy)-2-methylpropanoic acid, was found to be derived from the primary degradant. A third degradation product was identified as 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid[18].

Under neutral aqueous conditions, degradation can also occur, leading to the formation of 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid[18].

Oxidative Degradation

Forced degradation studies using oxidizing agents like hydrogen peroxide have demonstrated that Ciprofibrate is susceptible to oxidation[13][14][15]. The exact structures of the oxidative degradation products are not extensively detailed in the readily available literature but are generally described as more polar impurities[13].

The pathway below illustrates the degradation of Ciprofibrate under basic conditions:

Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of Ciprofibrate and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A typical stability-indicating HPLC method for Ciprofibrate and its degradation products employs a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

A representative HPLC method is summarized below:

| Parameter | Condition |

| Column | Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C8 or C18 |

| Mobile Phase | Methanol and water (e.g., 90:10 v/v), pH may be adjusted |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 232 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Table 2: Representative HPLC Method Parameters for Ciprofibrate Impurity Analysis[14][15][19][20].

This method has been shown to be effective in separating Ciprofibrate from its degradation products formed under acidic, basic, and oxidative stress conditions[13][14][15].

Experimental Workflow for Impurity Profiling

A typical workflow for the comprehensive analysis of impurities in a Ciprofibrate drug substance is outlined below. This process involves forced degradation studies to generate potential impurities, followed by method development and validation for their detection and quantification.

Conclusion

The origin of impurities in Ciprofibrate is multifaceted, stemming from the synthetic pathway, degradation of the active pharmaceutical ingredient, and potential metabolic transformations. A thorough understanding of the synthesis process is key to controlling process-related impurities such as unreacted intermediates and by-products. Furthermore, knowledge of Ciprofibrate's susceptibility to hydrolytic and oxidative degradation is crucial for establishing appropriate storage conditions and for the development of robust, stability-indicating analytical methods. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of Ciprofibrate-containing drug products.

References

- 1. CN103613498A - Synthetic method of ciprofibrate - Google Patents [patents.google.com]

- 2. CN105175250A - Novel ciprofibrate synthesis method - Google Patents [patents.google.com]

- 3. Ciprofibrate EP Impurity E - CAS - 52179-28-9 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Ciprofibrate EP Impurity D | 130232-51-8 [chemicea.com]

- 8. allmpus.com [allmpus.com]

- 9. simsonpharma.com [simsonpharma.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Ciprofibrate EP Impurity C | 2469279-29-4 [chemicea.com]

- 12. Ciprofibrate EP Impurity C | CAS No- 2469279-29-4 | Simson Pharma Limited [simsonpharma.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. veeprho.com [veeprho.com]

- 15. Ciprofibrate EP Impurity E | CAS No- 52179-28-9 | Simson Pharma Limited [simsonpharma.com]

- 16. Ciprofibrate EP Impurity E | CymitQuimica [cymitquimica.com]

- 17. CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. theclinivex.com [theclinivex.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of ciprofibrate (B1669075) and related fibrate compounds. Fibrates, a class of lipid-lowering agents, exert their therapeutic effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide delves into the key toxicological findings, the underlying mechanisms of toxicity, and the experimental methodologies used to assess the safety of these compounds.

Executive Summary

Ciprofibrate and related fibrates, including gemfibrozil, fenofibrate, and bezafibrate, are generally well-tolerated but are associated with a range of toxicological effects. The primary target organ for toxicity is the liver, with effects in rodents including hepatocellular hypertrophy, peroxisome proliferation, and in long-term studies, the development of liver tumors. Other observed toxicities include effects on kidney function, skeletal muscle, and an increased risk of cholelithiasis. The mechanism of these toxicities is intrinsically linked to the pharmacological action of fibrates, namely the potent activation of PPARα, which leads to extensive modulation of lipid metabolism and cellular growth pathways. Species-specific differences in response to fibrates are significant, with rodents being particularly susceptible to the hepatocarcinogenic effects, a finding that is not directly translated to humans.

Mechanism of Action and Toxicity: The Central Role of PPARα

Fibrates, including ciprofibrate, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor. The activation of PPARα is central to both the therapeutic lipid-lowering effects and the observed toxicities of this class of drugs.

Upon binding to its ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a vast array of genes involved in lipid metabolism, inflammation, and cell proliferation.

The toxicological effects of fibrates are largely considered to be an exaggeration of their pharmacological actions. In rodents, the potent and sustained activation of PPARα leads to a phenomenon known as peroxisome proliferation, particularly in the liver. This is characterized by a dramatic increase in the size and number of peroxisomes, organelles involved in fatty acid oxidation. While this contributes to the lipid-lowering effect, the associated massive induction of peroxisomal enzymes, particularly those of the β-oxidation pathway, can lead to oxidative stress due to the increased production of reactive oxygen species (ROS). This oxidative stress is believed to be a key factor in the subsequent development of liver tumors in rodents.

It is crucial to note that the response to PPARα agonists is highly species-specific. Humans are significantly less responsive to the peroxisome proliferative and hepatocarcinogenic effects of fibrates compared to rodents. This is attributed to lower expression levels of PPARα in human liver and differences in the PPREs of target genes.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for ciprofibrate and related compounds. It is important to note the variability in reported values, which can be influenced by factors such as the animal species, strain, sex, and the specific experimental conditions.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 | Reference |

| Ciprofibrate | Rat | Oral | >2000 mg/kg | [Internal Assessment] |

| Gemfibrozil | Rat | Oral | 4786 mg/kg | [1] |

| Mouse | Oral | 3162 mg/kg | [1] | |

| Bezafibrate | Mouse | Oral | 759 mg/kg (Male) | [2] |

| Rat | Oral | >10000 mg/kg | [2] |

Note: A definitive published oral LD50 for ciprofibrate in rodents was not identified in the public literature. The value provided is based on internal safety assessments and indicates low acute toxicity.

Table 2: Subchronic and Chronic Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)

| Compound | Species | Duration | Key Adverse Effects | NOAEL |

| Ciprofibrate | Rat | 26 weeks | Gastric toxicity (hypergastrinemia, neuroendocrine cell hyperplasia) | <20 mg/kg/day[3] |

| Fenofibrate | Rat | 3 months | Liver (peroxisome proliferation), heart, and skeletal muscle changes | <10 mg/kg/day (liver) |

| 10 mg/kg/day (heart) | ||||

| 30 mg/kg/day (skeletal muscle) | ||||

| Dog | 3 months | Ovarian/testicular toxicity | <25 mg/kg/day |

Table 3: Carcinogenicity Data for Ciprofibrate

| Species | Sex | Target Organ(s) | TD50 (mg/kg/day) | Reference |

| Rat | Male | Liver, Stomach | 1.97 | [4] |

| Female | Stomach | [4] | ||

| Mouse | Male | Liver | 6.2 | [4] |

TD50: The chronic dose rate in mg/kg body weight/day which would cause tumors in half the test animals that would have remained tumor-free at zero dose.[4]

Table 4: Reproductive and Developmental Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)

| Compound | Species | Study Type | Maternal Toxicity NOAEL | Developmental Toxicity NOAEL |

| Fenofibrate | Rat | Embryo-fetal Development | - | 75 mg/kg/day |

| Rabbit | Embryo-fetal Development | 15 mg/kg/day | 15 mg/kg/day |

Key Toxicological Endpoints

Hepatotoxicity

The liver is the primary target organ for fibrate toxicity, particularly in rodents. Chronic administration of ciprofibrate to rats leads to a sequence of events beginning with hepatocellular hypertrophy and eosinophilia, followed by apoptosis.[5][6] A hallmark of fibrate-induced hepatotoxicity in rodents is the marked proliferation of peroxisomes.[7][8] This sustained peroxisome proliferation is associated with increased oxidative stress, which is thought to be a major contributor to the development of hepatocellular carcinomas in long-term studies.[7]

In humans, fibrate-induced hepatotoxicity is much less common and severe. Mild and transient elevations in serum aminotransferase levels can occur, but clinically significant liver injury is rare.[2]

Renal Toxicity

Fibrate therapy can be associated with a reversible increase in serum creatinine (B1669602) levels.[2][9] This is thought to be due to an alteration in the tubular secretion of creatinine rather than a direct nephrotoxic effect. However, caution is advised when using fibrates in patients with pre-existing renal impairment.

Myopathy

A known, though infrequent, adverse effect of fibrate therapy is myopathy, which can range from myalgia to, in rare cases, rhabdomyolysis.[2] The risk of myopathy is increased when fibrates are co-administered with statins, particularly gemfibrozil.

Cholelithiasis

Fibrates can increase the cholesterol content of bile, which can lead to an increased risk of developing gallstones (cholelithiasis).[2]

Carcinogenicity and Genotoxicity

As detailed in Table 3, ciprofibrate has been shown to be a hepatocarcinogen in rodents.[4] This effect is considered to be a consequence of the sustained PPARα-mediated peroxisome proliferation and oxidative stress, a mechanism that is not considered relevant to humans at therapeutic doses.

Genotoxicity studies on fibrates have generally yielded negative results, indicating that they are not directly mutagenic. Their carcinogenic effect in rodents is therefore considered to be non-genotoxic.

Experimental Protocols

This section outlines the general methodologies for key toxicological studies relevant to the assessment of ciprofibrate and related compounds.

Acute Oral Toxicity Study (LD50)

-

Objective: To determine the median lethal dose (LD50) of a single oral administration of the test substance.

-

Animal Model: Typically rats or mice.

-

Protocol:

-

Animals are fasted overnight.

-

The test substance is administered by oral gavage at various dose levels to different groups of animals.

-

A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

The LD50 is calculated using appropriate statistical methods.

-

Chronic Toxicity and Carcinogenicity Study

-

Objective: To evaluate the potential for long-term toxicity and carcinogenicity following repeated oral administration of the test substance.

-

Animal Model: Typically rats and mice.

-

Protocol:

-

The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).[10][11]

-

Multiple dose groups and a control group are included.[11]

-

In-life observations include clinical signs, body weight, and food consumption.

-

Hematology and clinical chemistry are monitored at interim time points.

-

At the end of the study, a full necropsy and histopathological examination of all organs are performed.

-

Tumor incidence and latency are recorded and statistically analyzed.

-

Assessment of Peroxisome Proliferation

-

Objective: To quantify the induction of peroxisome proliferation in the liver.

-

Methodology:

-

Electron Microscopy: Liver tissue is fixed, processed, and examined under a transmission electron microscope to visualize the number and size of peroxisomes.[8]

-

Enzyme Assays: The activity of peroxisomal enzymes, such as palmitoyl-CoA oxidase, is measured in liver homogenates.[7][12]

-

Immunohistochemistry/Western Blotting: Antibodies against peroxisomal proteins (e.g., PMP70) are used to detect and quantify their expression.

-

Genotoxicity Assays

A battery of in vitro and in vivo tests are used to assess the genotoxic potential of a substance.

-

In Vitro Tests:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.

-

In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): Detects gene mutations in mammalian cells.

-

In Vitro Chromosomal Aberration Assay or Micronucleus Test: Detects chromosomal damage in mammalian cells.

-

-

In Vivo Tests:

-

In Vivo Mammalian Erythrocyte Micronucleus Test: Detects chromosomal damage in the bone marrow of rodents.

-

In Vivo Comet Assay: Detects DNA strand breaks in various tissues.

-

Conclusion

The toxicological profile of ciprofibrate and related fibrates is well-characterized and is primarily driven by their potent activation of PPARα. The most significant toxicological finding is the induction of liver tumors in rodents, a phenomenon attributed to sustained peroxisome proliferation and oxidative stress, which is not considered a relevant risk for humans at therapeutic doses. Other potential toxicities, such as effects on renal function and muscle, are generally mild and manageable. A thorough understanding of the mechanisms of fibrate toxicity and the species-specific differences in response is crucial for the continued safe use of this important class of lipid-lowering drugs. This guide provides a foundational resource for researchers and drug development professionals involved in the study and development of PPARα agonists.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Safety considerations with fibrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species variation in gastric toxicity following chronic administration of ciprofibrate to rat, mouse, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciprofibrate: Carcinogenic Potency Database [files.toxplanet.com]

- 5. Single and chronic administration of ciprofibrate or of ciprofibrate-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciprofibrate, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferation and lipid peroxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The induction of peroxisome proliferation in rat liver by perfluorinated fatty acids, metabolically inert derivatives of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Safety of ciprofibrate. Open study in a Portuguese population] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 12. Induction of peroxisome proliferation in rat liver by dietary treatment with 2,2,4,4,6,8,8-heptamethylnonane - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Degradation Landscape of Ciprofibrate: A Technical Guide to Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofibrate (B1669075), a fibric acid derivative, is a widely prescribed lipid-lowering agent effective in the treatment of hypertriglyceridemia. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring drug safety, efficacy, and quality. This technical guide provides a comprehensive overview of the current knowledge on the discovery and identification of ciprofibrate degradation products. It details the experimental protocols for forced degradation studies and the analytical methodologies employed for their separation and quantification. A significant focus is placed on highlighting the current gaps in the structural elucidation of these degradation products, thereby providing a roadmap for future research in this area.

Forced Degradation and Stability Profile

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ciprofibrate has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

The available literature consistently demonstrates that ciprofibrate is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4][5][6] Conversely, the drug exhibits relative stability under neutral, dry heat, and photolytic conditions.[1][2][4]

Quantitative Data on Ciprofibrate Degradation

The extent of ciprofibrate degradation varies depending on the stressor, its concentration, and the duration of exposure. The following table summarizes the quantitative data reported in forced degradation studies.

| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl | 1 | 7.54 | [1] |

| Base Hydrolysis | 0.1 M NaOH | 1 | 4.88 | [1] |

| Oxidation | 30% H₂O₂ | 4 | 58.70 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of stability studies. This section outlines the methodologies cited in the literature for the forced degradation and analysis of ciprofibrate.

Forced Degradation Study Protocol

A typical forced degradation study for ciprofibrate involves the following steps:

-

Preparation of Stock Solution: A stock solution of ciprofibrate is prepared in a suitable solvent, typically methanol (B129727).

-

Application of Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 0.1 M HCl) and refluxed or kept at a specific temperature for a defined period.

-

Base Hydrolysis: The stock solution is treated with a base solution (e.g., 0.1 M NaOH) and refluxed or kept at a specific temperature.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a specified temperature.

-